molecular formula C25H22N2O2 B565306 6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] CAS No. 1216890-42-4

6,6'-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one]

Cat. No.: B565306
CAS No.: 1216890-42-4
M. Wt: 382.463
InChI Key: HEWAQMKEYLKJLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] typically involves the reaction of 1,2,3,9-tetrahydro-4H-carbazol-4-one with formaldehyde under acidic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two carbazole units.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The methylene bridge can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the methylene bridge under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced carbazole derivatives.

    Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity. The methylene bridge and carbazole units play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Methylenebis[1,2,3,4-tetrahydro-carbazol-4-one] is unique due to its methylene bridge linking two tetrahydro-carbazol-4-one units. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

6-[(5-oxo-6,7,8,9-tetrahydrocarbazol-3-yl)methyl]-1,2,3,9-tetrahydrocarbazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-22-5-1-3-20-24(22)16-12-14(7-9-18(16)26-20)11-15-8-10-19-17(13-15)25-21(27-19)4-2-6-23(25)29/h7-10,12-13,26-27H,1-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEWAQMKEYLKJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(N2)C=CC(=C3)CC4=CC5=C(C=C4)NC6=C5C(=O)CCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724603
Record name 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216890-42-4
Record name 6,6'-Methylenedi(1,2,3,9-tetrahydro-4H-carbazol-4-one)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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